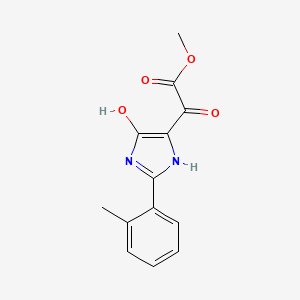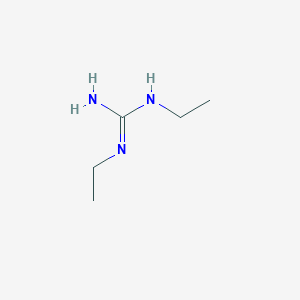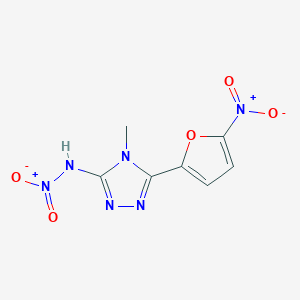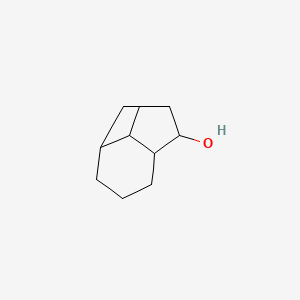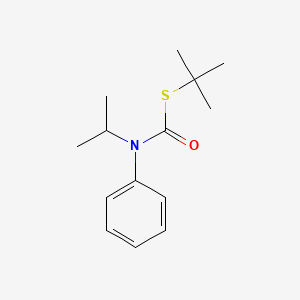
S-tert-Butyl phenyl(propan-2-yl)carbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-tert-Butyl phenyl(propan-2-yl)carbamothioate: is an organic compound that belongs to the class of carbamothioates These compounds are characterized by the presence of a carbamothioate group, which consists of a carbonyl group (C=O) bonded to a sulfur atom (S) and a nitrogen atom (N)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-tert-Butyl phenyl(propan-2-yl)carbamothioate typically involves the reaction of tert-butyl isocyanate with phenyl(propan-2-yl)thiol. The reaction is carried out under controlled conditions, usually in the presence of a base such as triethylamine, to facilitate the formation of the carbamothioate group. The reaction is typically conducted at room temperature and requires careful monitoring to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: S-tert-Butyl phenyl(propan-2-yl)carbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted carbamothioates, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: S-tert-Butyl phenyl(propan-2-yl)carbamothioate is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, the compound is used to study enzyme inhibition and protein modification. It can act as a probe to investigate the role of sulfur-containing groups in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its ability to modify proteins and enzymes makes it a valuable tool in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymerization processes.
Mecanismo De Acción
The mechanism of action of S-tert-Butyl phenyl(propan-2-yl)carbamothioate involves the interaction of the carbamothioate group with target molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their structure and function. This interaction can inhibit enzyme activity or alter protein function, making the compound useful in studying biochemical pathways and developing new therapeutic agents.
Comparación Con Compuestos Similares
S-tert-Butyl phenylcarbamothioate: Similar structure but lacks the propan-2-yl group.
S-tert-Butyl phenyl(propan-2-yl)carbamate: Similar structure but contains an oxygen atom instead of sulfur.
S-tert-Butyl phenyl(propan-2-yl)thiourea: Similar structure but contains a thiourea group instead of a carbamothioate group.
Uniqueness: S-tert-Butyl phenyl(propan-2-yl)carbamothioate is unique due to the presence of both the carbamothioate group and the propan-2-yl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications. The compound’s ability to undergo diverse chemical reactions and its potential for protein and enzyme modification further highlight its uniqueness compared to similar compounds.
Propiedades
Número CAS |
51861-46-2 |
|---|---|
Fórmula molecular |
C14H21NOS |
Peso molecular |
251.39 g/mol |
Nombre IUPAC |
S-tert-butyl N-phenyl-N-propan-2-ylcarbamothioate |
InChI |
InChI=1S/C14H21NOS/c1-11(2)15(12-9-7-6-8-10-12)13(16)17-14(3,4)5/h6-11H,1-5H3 |
Clave InChI |
DOHIONFMWYRKJV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C1=CC=CC=C1)C(=O)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-{2-[(2-Aminoethyl)amino]ethyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B14663045.png)
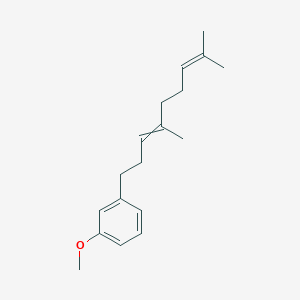
![N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N'-phenylthiourea](/img/structure/B14663058.png)
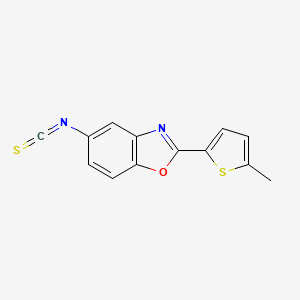
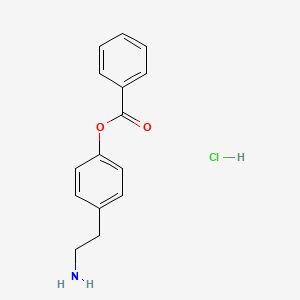
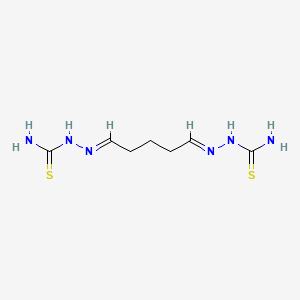
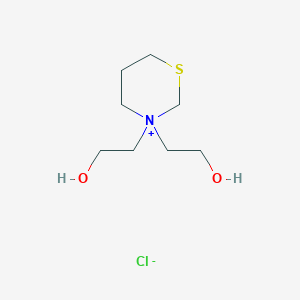
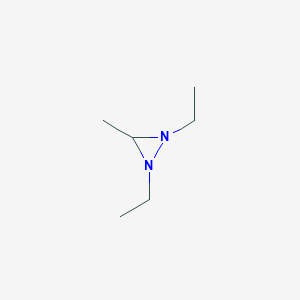
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxy-2-methylphenyl)azo]-, disodium salt](/img/structure/B14663095.png)
